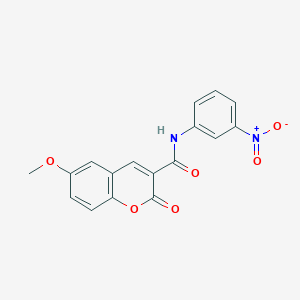

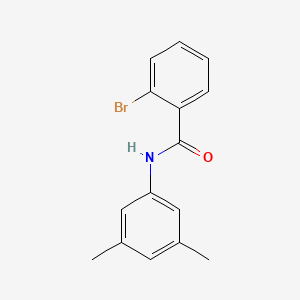

![molecular formula C17H18N2O4 B5504258 ethyl 5-[(benzylamino)carbonyl]-2-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B5504258.png)

ethyl 5-[(benzylamino)carbonyl]-2-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of benzaldehyde, aniline, and ethylacetoacetate in the presence of a catalyst. For example, one study described the synthesis of a structurally similar compound, ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate, through a reaction facilitated by an l (−) proline–Fe(III) complex at room temperature (Sambyal et al., 2011).

Molecular Structure Analysis

The molecular structure of similar compounds is often elucidated using X-ray diffraction studies. For instance, ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate was found to crystallize in the triclinic space group P−1, displaying a flat boat conformation of the 1,2,5,6-tetrahydropyridine ring. This structure was stabilized by intra- and intermolecular hydrogen bonds (Sambyal et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving ethyl 5-[(benzylamino)carbonyl]-2-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate and its analogs are diverse. For example, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate undergoes selective cyclocondensation with 1,3-dicarbonyl compounds to give ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates (Lebedˈ et al., 2012).

Physical Properties Analysis

Physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding how this compound interacts in different environments. The crystal structure analysis of ethyl 5 - (ethoxycarbonyl) - 2, 6- dimethyl – 4 - (4-pyridyl) - 1, 4- dihydropyridine-3-carboxylate reveals it crystallizes in the monoclinic system, demonstrating extensive intra and intermolecular hydrogen bonded interactions (Rajnikant et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for derivatization, are informed by its molecular structure. Studies on similar compounds have shown varied reactivity profiles that are influenced by their molecular conformation and the presence of functional groups (Sakoda et al., 1992).

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Synthesis of Tetrahydropyridines : A study by Zhu et al. (2003) demonstrated the use of ethyl 2-methyl-2,3-butadienoate in a phosphine-catalyzed [4 + 2] annulation with N-tosylimines, leading to the synthesis of highly functionalized tetrahydropyridines. This highlights the compound's role in facilitating complex organic synthesis through regioselective annulation processes (Zhu, Lan, & Kwon, 2003).

Crystal Structure Analysis : Marjani (2013) synthesized and analyzed the crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate, providing insights into the molecular arrangement and interactions within the crystal lattice. The study showcases the application of X-ray crystallography in understanding the structural aspects of such complex molecules (Marjani, 2013).

Catalysis

- Alkoxycarbonylation of Alkenes : Dong et al. (2017) developed a palladium catalyst system that includes a compound similar in structural complexity to ethyl 5-[(benzylamino)carbonyl]-2-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate. This system enables the alkoxycarbonylation of a wide range of alkenes, transforming them into esters with high yield and selectivity. This catalytic process is significant for industrial applications, including the synthesis of pharmaceuticals and natural products (Dong et al., 2017).

Application in Heterocyclic Chemistry

- Synthesis of Pyrazolo[3,4-b]pyridines : Ghaedi et al. (2015) reported the condensation of pyrazole-5-amine derivatives with activated carbonyl groups to synthesize novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products. This work illustrates the compound's utility in generating new N-fused heterocycles, which have potential applications in drug development and material science (Ghaedi et al., 2015).

Mecanismo De Acción

The mechanism of action of this compound would depend on its intended use or biological activity. For example, many drugs work by interacting with specific proteins in the body, such as enzymes or receptors . Without specific information about the biological activity of this compound, it’s difficult to predict its mechanism of action.

Direcciones Futuras

The future research directions for this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied as a potential drug candidate. Alternatively, if it has unique chemical reactivity, it could be explored as a synthetic intermediate in organic chemistry .

Propiedades

IUPAC Name |

ethyl 5-(benzylcarbamoyl)-2-methyl-6-oxo-1H-pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c1-3-23-17(22)13-9-14(16(21)19-11(13)2)15(20)18-10-12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLWHWVIMRVVODK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)C(=C1)C(=O)NCC2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![((3R*,4R*)-1-[(3-amino-2-thienyl)carbonyl]-4-{[(2-methoxyethyl)(methyl)amino]methyl}pyrrolidin-3-yl)methanol](/img/structure/B5504181.png)

![3-({[1-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B5504194.png)

![[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl][1-(2-methylthieno[2,3-d]pyrimidin-4-yl)-4-piperidinyl]amine dihydrochloride](/img/structure/B5504196.png)

![2-benzyl-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5504201.png)

![9-(5-ethyl-2-methylpyrimidin-4-yl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5504210.png)

![N-(3-hydroxybutyl)-2-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide](/img/structure/B5504217.png)

![6-[4-(cyclohexylcarbonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5504232.png)

![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5504239.png)

![2-[(1S*,5R*)-6-(cyclopropylmethyl)-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B5504246.png)